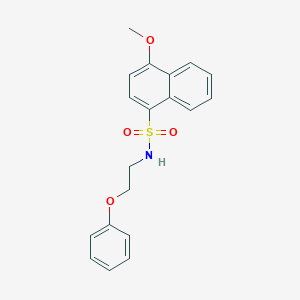![molecular formula C21H19FN2O4S B299751 2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide](/img/structure/B299751.png)
2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied extensively.
作用机制
The mechanism of action of 2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes by binding to their active sites. For example, it has been shown to inhibit the activity of carbonic anhydrases by binding to the zinc ion at the enzyme's active site. Similarly, it has been reported to inhibit the activity of metalloproteases by binding to the zinc ion at the enzyme's active site. In addition, it has been shown to inhibit the activity of kinases by binding to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects
2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. This compound has also been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, it has been shown to exhibit anti-viral activity against several viruses such as hepatitis C virus and human immunodeficiency virus.
实验室实验的优点和局限性
2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against several enzymes, which makes it a valuable tool for studying enzyme kinetics and structure-activity relationships. In addition, its potential applications in drug delivery systems and imaging studies make it a promising compound for developing new diagnostic and therapeutic agents. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and viral infections. Another direction is to study its mechanism of action in more detail to gain a better understanding of its inhibitory activity against enzymes. In addition, further research is needed to explore its potential applications in drug delivery systems and imaging studies. Finally, it would be interesting to investigate the structure-activity relationships of this compound to design more potent and selective inhibitors of enzymes.
Conclusion
In conclusion, 2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide is a valuable compound for scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been extensively studied. Further research is needed to explore its potential as a therapeutic agent for various diseases and to investigate its structure-activity relationships to design more potent and selective inhibitors of enzymes.
合成方法
The synthesis of 2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide has been reported by several researchers using different methods. One of the most commonly used methods involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(2-phenoxyethyl)benzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.
科学研究应用
2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide has been extensively studied for its potential applications in various scientific research areas. It has been reported to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrases, metalloproteases, and kinases. This compound has also been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. In addition, it has been studied for its potential use in drug delivery systems and as a fluorescent probe in imaging studies.
属性
产品名称 |
2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide |
|---|---|
分子式 |
C21H19FN2O4S |
分子量 |
414.5 g/mol |
IUPAC 名称 |
2-[(4-fluorophenyl)sulfonylamino]-N-(2-phenoxyethyl)benzamide |
InChI |
InChI=1S/C21H19FN2O4S/c22-16-10-12-18(13-11-16)29(26,27)24-20-9-5-4-8-19(20)21(25)23-14-15-28-17-6-2-1-3-7-17/h1-13,24H,14-15H2,(H,23,25) |
InChI 键 |
JHVKZZVIJREXEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F |
规范 SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)


amino]sulfonyl}phenyl)acetamide](/img/structure/B299676.png)
![4-[(2-Bromo-4,5-dimethoxyphenyl)sulfonyl]morpholine](/img/structure/B299679.png)

![4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide](/img/structure/B299681.png)
![4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299685.png)
![3-amino-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B299686.png)



![5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B299691.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)benzamide](/img/structure/B299697.png)